Spinetoram J
Description
Structure
2D Structure
Properties
IUPAC Name |
(1S,2R,5R,7R,9R,10S,14R,15S,19S)-15-[(2R,5S,6R)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-7-[(2R,3R,4R,5S,6S)-4-ethoxy-3,5-dimethoxy-6-methyloxan-2-yl]oxy-19-ethyl-14-methyl-20-oxatetracyclo[10.10.0.02,10.05,9]docos-11-ene-13,21-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H69NO10/c1-10-27-13-12-14-35(53-37-18-17-34(43(6)7)24(4)49-37)23(3)38(45)33-21-31-29(32(33)22-36(44)51-27)16-15-26-19-28(20-30(26)31)52-42-41(47-9)40(48-11-2)39(46-8)25(5)50-42/h21,23-32,34-35,37,39-42H,10-20,22H2,1-9H3/t23-,24-,25+,26-,27+,28-,29-,30-,31-,32+,34+,35+,37+,39+,40-,41-,42+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOENIMGKWNZVDA-RWGFPKGXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCC(C(C(=O)C2=CC3C(C2CC(=O)O1)CCC4C3CC(C4)OC5C(C(C(C(O5)C)OC)OCC)OC)C)OC6CCC(C(O6)C)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]1CCC[C@@H]([C@H](C(=O)C2=C[C@@H]3[C@H]([C@@H]2CC(=O)O1)CC[C@H]4[C@H]3C[C@@H](C4)O[C@H]5[C@@H]([C@@H]([C@H]([C@@H](O5)C)OC)OCC)OC)C)O[C@H]6CC[C@@H]([C@H](O6)C)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H69NO10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3052854 | |
| Record name | Spinetoram J | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3052854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
748.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
187166-40-1 | |
| Record name | 1H-as-Indaceno[3,2-d]oxacyclododecin-7,15-dione, 2-[(6-deoxy-3-O-ethyl-2,4-di-O-methyl-α-L-mannopyranosyl)oxy]-13-[[(2R,5S,6R)-5-(dimethylamino)tetrahydro-6-methyl-2H-pyran-2-yl]oxy]-9-ethyl-2,3,3a,4,5,5a,5b,6,9,10,11,12,13,14,16a,16b-hexadecahydro-14-methyl-, (2R,3aR,5aR,5bS,9S,13S,14R,16aS,16bR)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=187166-40-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Spinetoram (major component) [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0187166401 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Spinetoram J | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3052854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Spinetoram J | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SPINETORAM J | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2HRU6LA8S5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Molecular and Cellular Mechanisms of Spinetoram J Action in Biological Systems
Neurophysiological Disruptions in Target Insect Species
The primary mode of action for Spinetoram (B1464634) J is the disruption of neurotransmission in insects, leading to paralysis and eventual death. mdpi.complantaanalytica.com This neurotoxicity is achieved through a dual interaction with key ion channels in the insect's nervous system.
Allosteric Activation and Modulation of Nicotinic Acetylcholine (B1216132) Receptors (nAChRs)
Spinetoram J acts as an allosteric modulator of nicotinic acetylcholine receptors (nAChRs). mdpi.comresearchgate.netresearchgate.net Unlike conventional agonists that bind directly to the acetylcholine binding site, spinetoram interacts with a distinct, allosteric site on the nAChR protein. pagepressjournals.org This binding event triggers the persistent activation of the receptor, leading to an uncontrolled influx of ions. ontosight.ai Specifically, it is suggested that spinosyns like spinetoram target the nAChRα6 subunit. mdpi.comnih.gov This prolonged activation of nAChRs results in the hyperexcitation of the insect's nervous system. plantaanalytica.com
Consequential Abnormalities in Insect Neural Transmission
The dual action of this compound on both excitatory (nAChRs) and inhibitory (GABA-gated) receptors leads to profound abnormalities in neural transmission. sumitomo-chem.co.jpnih.gov The persistent activation of nAChRs causes involuntary muscle contractions and tremors. researchgate.netnih.gov This state of constant excitation, coupled with the disruption of inhibitory signals, leads to neuromuscular fatigue, paralysis, and ultimately, the death of the insect. nih.gov Studies have shown that this neurotoxic action can manifest as histopathological changes in the nerve cells of insects. ekb.eg
Subcellular and Biochemical Responses to this compound Exposure
Beyond its immediate neurophysiological effects, exposure to this compound elicits a cascade of responses at the subcellular and biochemical levels.
Induction of Mitochondrial Dysfunction and Mitochondria-Associated Apoptosis
Research indicates that spinetoram can induce mitochondrial dysfunction. mdpi.comnih.gov This is characterized by a decrease in the mitochondrial membrane potential, a critical indicator of mitochondrial health. nih.govtandfonline.com The collapse of the membrane potential can lead to the opening of the mitochondrial permeability transition pore (mPTP), a decrease in ATP synthesis, and an overload of cellular calcium. nih.govmdpi.com This disruption of mitochondrial function can trigger mitochondria-associated apoptosis, a form of programmed cell death. tandfonline.com The release of cytochrome c from damaged mitochondria is a key step in initiating this apoptotic cascade. frontiersin.org
Dysregulation of Lysosomal Storage and Induction of Phospholipidosis in Affected Cells
Studies on the broader class of spinosyns, including spinosad, have shown that they can lead to the dysregulation of lysosomal function. nih.govresearchgate.net This can manifest as an accumulation of cellular material within lysosomes, leading to their enlargement. researchgate.net It is suggested that spinetoram may act through a physicochemical mechanism associated with its cationic amphiphilic structure, which can interfere with the normal processing and degradation of cellular components within lysosomes, a condition known as phospholipidosis. fao.org This lysosomal stress is another pathway through which this compound can contribute to cellular damage.
Alterations in Insect Detoxifying Enzyme Systems (e.g., Acetylcholinesterase, Superoxide (B77818) Dismutase, Catalase)
Insects possess a range of detoxifying and antioxidant enzymes that defend against xenobiotics and oxidative stress. Exposure to this compound has been shown to modulate the activity of these crucial enzyme systems, with varying effects observed across different insect species and experimental conditions.
Acetylcholinesterase (AChE): Acetylcholinesterase is a critical enzyme in the insect's central nervous system, responsible for hydrolyzing the neurotransmitter acetylcholine. mdpi.com While Spinetoram's primary target is the nAChR, studies reveal it also affects AChE activity. In larvae of the tomato leaf miner, Tuta absoluta, sublethal concentrations of spinetoram significantly inhibited AChE activity. mdpi.com Similarly, a study on the black cutworm, Agrotis ipsilon, also reported inhibition of this enzyme. bioone.org In contrast, research on the cotton leafworm, Spodoptera littoralis, showed a marked overproduction of AChE, with an increase of up to 18.7%, after treatment with spinetoram. ekb.egekb.eg Transcriptome analysis of the fall armyworm, Spodoptera frugiperda, also revealed that spinetoram stress induced changes in the expression of genes related to acetylcholinesterase. nih.gov In non-target species like the honey bee (Apis mellifera), spinetoram exposure has been shown to decrease AChE activity in larvae, pupae, and newly emerged adults. researchgate.netnih.gov
Superoxide Dismutase (SOD) and Catalase (CAT): SOD and CAT are primary antioxidant enzymes that protect cells from damage by reactive oxygen species (ROS). mdpi.comnih.gov Studies on Tuta absoluta larvae demonstrated that sublethal doses of spinetoram led to a significant up-regulation in the activity of both SOD and CAT. mdpi.combohrium.comnih.gov At 12 hours post-treatment, SOD activity increased by 51.14% and 88.72% for LC10 and LC20 concentrations, respectively. nih.gov Similarly, CAT activity was also elevated. mdpi.com Conversely, in honeybee larvae (Apis mellifera), spinetoram exposure resulted in a decrease in SOD activity. nih.gov The effect on CAT activity in honeybees was more varied, showing a decrease in larvae but an increase in pupae and newly emerged bees at certain concentrations. nih.gov Transcriptome analysis of S. frugiperda also identified that genes for both superoxide dismutase and catalase were affected by spinetoram stress. nih.gov
Table 1: Effects of Spinetoram on Insect Detoxifying Enzymes
| Enzyme | Insect Species | Observed Effect | Reference |
|---|---|---|---|
| Acetylcholinesterase (AChE) | Tuta absoluta | Inhibition | mdpi.com |
| Acetylcholinesterase (AChE) | Spodoptera littoralis | Overproduction (up to 18.7% increase) | ekb.egekb.eg |
| Acetylcholinesterase (AChE) | Spodoptera frugiperda | Changes in related gene expression | nih.gov |
| Acetylcholinesterase (AChE) | Apis mellifera (Honey Bee) | Decreased activity | nih.gov |
| Superoxide Dismutase (SOD) | Tuta absoluta | Upregulation (up to 96.68% increase) | mdpi.comnih.gov |
| Superoxide Dismutase (SOD) | Apis mellifera (Honey Bee) | Decreased activity in larvae, increased in pupae and adults | nih.gov |
| Catalase (CAT) | Tuta absoluta | Upregulation | mdpi.com |
| Catalase (CAT) | Spodoptera frugiperda | Changes in related gene expression | nih.gov |
| Catalase (CAT) | Apis mellifera (Honey Bee) | Decreased activity in larvae, increased in pupae and adults | nih.gov |
Impacts on Carbohydrate Metabolism in Insect Physiology
Carbohydrate metabolism is central to providing the energy required for fundamental physiological processes in insects, including growth, development, and detoxification of foreign compounds. Spinetoram exposure has been demonstrated to significantly disrupt these metabolic pathways.
In Spodoptera frugiperda, exposure to spinetoram resulted in an enhancement of glucose metabolism, which is thought to provide the necessary energy for detoxification processes. nih.govmdpi.com Transcriptome and metabolome analysis revealed that glucose was up-regulated, indicating an increase in energetics to combat pesticide stress. mdpi.com Furthermore, the glycolysis/gluconeogenesis pathway was among the key biological pathways enriched following spinetoram treatment. nih.gov
Studies on the cotton leafworm, Spodoptera littoralis, have yielded more specific insights into the disruption of carbohydrate stores and enzymes. One study found that spinetoram treatment led to a significant decrease in glycogen (B147801) content by up to 34.9%. ekb.egekb.eg The same study reported an inhibition of lactate (B86563) dehydrogenase (LDH) activity by as much as 55.7%, while trehalase activity (the enzyme that breaks down the primary insect blood sugar, trehalose) was elevated by 22.8%. ekb.egekb.eg Another investigation on S. littoralis also noted an increase in total carbohydrates and a significant rise in invertase activity, while trehalase activity was found to decrease. ekb.eg This suggests a complex and varied response in carbohydrate-hydrolyzing enzymes following spinetoram exposure. ekb.eg
Table 2: Impacts of Spinetoram on Carbohydrate Metabolism in Insects
| Metabolic Aspect | Insect Species | Observed Effect | Reference |
|---|---|---|---|
| Glucose Metabolism | Spodoptera frugiperda | Enhanced to support detoxification | nih.govmdpi.com |
| Glycolysis/Gluconeogenesis | Spodoptera frugiperda | Enriched pathway | nih.gov |
| Glycogen Content | Spodoptera littoralis | Decreased (by up to 34.9%) | ekb.egekb.eg |
| Total Carbohydrates | Spodoptera littoralis | Increased | ekb.eg |
| Trehalase Activity | Spodoptera littoralis | Elevated (by 22.8%) / Decreased (conflicting reports) | ekb.egekb.egekb.eg |
| Invertase Activity | Spodoptera littoralis | Increased | ekb.eg |
| Lactate Dehydrogenase (LDH) | Spodoptera littoralis | Inhibited (by up to 55.7%) | ekb.egekb.eg |
Metabolism, Environmental Fate, and Persistence Dynamics of Spinetoram J
Biotransformation Pathways in Diverse Organisms
The biotransformation of Spinetoram (B1464634) J, a key component of the insecticide spinetoram, involves several metabolic pathways that vary across different organisms. These pathways are crucial for understanding the compound's persistence and potential effects in biological systems.
In mammals, Spinetoram J undergoes extensive metabolism following oral administration. sumitomo-chem.co.jpwho.int Studies in rats have shown that the compound is rapidly absorbed and metabolized, with the majority of the administered dose being excreted in feces. sumitomo-chem.co.jpwho.int This indicates no significant residual or accumulative properties in tissues. sumitomo-chem.co.jp
The primary metabolic transformations observed in mammals include:
N-Demethylation: This process involves the removal of a methyl group from the forosamine (B98537) sugar moiety of the this compound molecule. sumitomo-chem.co.jpwho.intfao.org
O-Deethylation: This pathway entails the removal of an ethyl group. sumitomo-chem.co.jpwho.intfao.org
Deglycosylation: This involves the cleavage and removal of sugar moieties from the parent compound. sumitomo-chem.co.jpwho.intfao.org
Hydroxylation: Hydroxyl groups are added to the parent this compound molecule. sumitomo-chem.co.jpwho.intfao.org
Glutathione (B108866) Conjugation: A major metabolic route is the conjugation of the parent compound or its metabolites with glutathione. sumitomo-chem.co.jpwho.intfao.org This process increases the water solubility of the compounds, facilitating their excretion. The cysteine conjugate of the parent factor has been identified as a major metabolite. who.intfao.org
The oral absorption of this compound in rats is approximately 71%. sumitomo-chem.co.jp
In plants, this compound is broken down through three main metabolic pathways. fao.orgfao.org These pathways have been observed consistently across different types of crops, including apples, lettuce, and turnips, suggesting a common metabolic route in plants. sumitomo-chem.co.jpfao.orgfao.org
The key metabolic pathways in plants are:
N-Demethylation and N-Formylation: Similar to mammals, N-demethylation occurs on the forosamine sugar. Additionally, N-formylation, the addition of a formyl group, is a pathway unique to plants. sumitomo-chem.co.jpfao.orgfao.org The presence of these metabolites at early stages suggests that their formation may be partly due to photolysis. fao.org
Cleavage/Opening of the Macrolide Ring System: This pathway leads to the breakdown of the large macrolide ring structure at one or more positions. sumitomo-chem.co.jpfao.orgfao.org This results in a complex mixture of numerous smaller residue components. fao.orgfao.org
Changes to the Rhamnose Sugar: Specific to this compound, this pathway involves modifications to the rhamnose sugar, producing metabolites like 3'-O-deethyl-175-J and C9-pseudoaglycone-175-J. fao.orgfao.org
Metabolites from all three pathways can be further degraded by the cleavage of the macrolide ring. fao.orgfao.org
Several major metabolites and degradates of this compound have been identified and structurally characterized in various metabolism studies. epa.govpublications.gc.ca
| Metabolite/Degradate | Description | Organism(s) Found In |
| N-demethyl-175-J | Formed by the removal of a methyl group from the forosamine sugar. It is a major metabolite in both plants and animals. fao.orgfao.orgepa.gov | Mammals, Plants |
| N-formyl-175-J | Formed by the addition of a formyl group to the forosamine sugar. It is a major metabolite found only in plants. sumitomo-chem.co.jpfao.orgfao.org | Plants |
| 3'-O-deethyl-175-J | Results from the removal of an ethyl group from the rhamnose sugar. fao.orgfao.orgepa.gov | Plants, Poultry |
These metabolites are significant as they are included in the residue definition for dietary risk assessments. publications.gc.cadoi.org
Plant Metabolism Pathways (e.g., N-Demethylation, N-Formylation, Cleavage/Opening of the Macrolide Ring System)
Environmental Degradation and Dissipation Processes
The fate of this compound in the environment is influenced by several degradation and dissipation processes, primarily aerobic soil metabolism and aqueous photolysis.
Under aerobic conditions, this compound degrades relatively quickly in soil. fao.orgepa.gov Studies have shown that its counterpart, Spinetoram L, degrades even faster. fao.orgfao.org After one year of incubation at 25°C, only a small percentage (1.2–2.8%) of the applied this compound remained as the parent compound in tested soils. fao.org
The degradation process in soil involves the formation of major degradation products like N-demethyl-175-J, which are then further degraded. fao.org Minor products such as N-demethyl-N-nitroso-175-J and N-succinyl-175-J have also been identified. fao.org Over time, while extractable radioactivity decreases, non-extractable radioactivity increases, indicating the incorporation of breakdown products into the soil matrix. fao.org Mineralization to carbon dioxide occurs slowly, accounting for 5.0–35% of the applied this compound after one year at 25°C. fao.org The half-life of spinetoram in paddy soil has been reported as 6.8 days. nih.gov
Aqueous photolysis is a major route of degradation for this compound in the environment. fao.orgapvma.gov.au When exposed to simulated sunlight in a pH 7 buffer solution, this compound degrades rapidly, with a half-life of approximately 0.5 days. fao.org In natural water under sunlight, the photolytic half-life has been estimated to be as short as 0.94 days. sumitomo-chem.co.jp
The photodegradation of this compound results in a complex mixture of numerous minor degradates. fao.orgfao.org Photoproducts with added oxygen atoms or hydroxyl groups have been observed. fao.org The degradation primarily proceeds through the loss of the forosamine sugar and reduction of a bond on the macrolide ring. researchgate.net In the absence of light, this compound is relatively stable in aqueous solutions at pH 5 and 7. sumitomo-chem.co.jpfao.org
Field Dissipation Studies in Various Environmental Matrices (e.g., Soil, Aquatic Systems, Plant Surfaces)
The environmental dissipation of this compound, a key active component of spinetoram insecticides, is influenced by the environmental matrix in which it is present. Field studies have demonstrated that its persistence varies significantly across soil, aquatic systems, and plant surfaces, largely due to differing biotic and abiotic degradation processes.
Soil: In terrestrial field environments, this compound generally exhibits rapid dissipation. epa.gov The half-life (DT50) in soil can range from as short as less than a day to several weeks, depending on the soil type and conditions. For instance, terrestrial field dissipation studies in light clay and sand soils reported half-lives of 9 to 14 days. epa.gov Another study found the half-life for spinetoram (J+L components) to be 6.1 days in sandy loam and 23.7 days in loam soil, though the observed half-life in both was less than or equal to one day. nih.gov In paddy fields with light clay and sandy clay loam soils, the dissipation half-lives were estimated to be between 1 and 95 days. epa.gov The degradation of this compound on the soil surface is accelerated by sunlight, with a photodegradation half-life of 116 days estimated under natural sunlight at a northern latitude. epa.gov
Aquatic Systems: this compound dissipates very quickly in aquatic environments. Under aquatic field conditions, the total spinetoram residue dissipated with half-lives of 18.1 to 20.4 hours in the water column, with no significant partitioning of residues into the sediment. nih.gov In simulated paddy water, the photolytic half-life of this compound under natural sunlight was just 0.94 days. epa.gov This rapid degradation, primarily through photolysis, limits its persistence in the water column. nih.govsumitomo-chem.co.jp
Plant Surfaces: Dissipation of this compound from plant surfaces is also a rapid process. This is attributed to a combination of factors, including photodegradation and potential volatilization from the leaf surface. corteva.co.za Field studies on various crops have reported short half-lives. For example, the half-life of spinetoram was found to be 1.95 days on peppers and 1.29 days on cabbage. curresweb.com In studies on soybean, the half-life for the spinosyn-J component was between 1.58 and 2.09 days. corteva.co.za Similarly, a half-life of 2.17 days was reported in pear fruits. wikipedia.org This rapid dissipation on plant tissues contributes to short pre-harvest intervals for many crops. sumitomo-chem.co.jp
Interactive Data Table: Field Dissipation Half-Life (DT50) of this compound
| Environmental Matrix | Soil Type/Crop | Half-Life (DT50) | Reference |
|---|---|---|---|
| Soil | Light Clay & Sand | 9 - 14 days | epa.gov |
| Soil | Sandy Loam | 6.1 days | nih.gov |
| Soil | Loam | 23.7 days | nih.gov |
| Soil | Paddy Field Soils | 1 - 95 days | epa.gov |
| Soil Surface (Photolysis) | Not Specified | 116 days | epa.gov |
| Aquatic System | Field (Water Column) | 18.1 - 20.4 hours | nih.gov |
| Aquatic System | Natural Water (Photolysis) | 0.94 days | epa.gov |
| Plant Surface | Pepper | 1.95 days | curresweb.com |
| Plant Surface | Cabbage | 1.29 days | curresweb.com |
| Plant Surface | Soybean | 1.58 - 2.09 days | corteva.co.za |
| Plant Surface | Pear | 2.17 days | wikipedia.org |
Environmental Mobility and Bioaccumulation Potential
Soil Adsorption, Desorption, and Mobility Characteristics of Parent Compound and Degradates
This compound demonstrates a high affinity for soil particles, which significantly restricts its mobility. epa.govnih.gov The soil adsorption coefficient (Koc), a measure of a chemical's tendency to bind to soil organic carbon, is a key indicator of its mobility. chemsafetypro.comucanr.edu For this compound, laboratory studies have determined an average Koc value of 8,570 L/kg, classifying it as generally immobile in soil. epa.govnih.govsumitomo-chem.co.jpregulations.gov Koc values in various U.S. soils ranged from 1,800 to 43,873 mL/g, further supporting its classification from low mobility to immobile. epa.gov
This strong adsorption means that this compound is not likely to leach into lower soil layers. Field studies have confirmed this, showing that the compound was not detected below a depth of 15 cm. nih.gov This characteristic reduces the potential for groundwater contamination. nih.govpublications.gc.ca
The primary soil degradate of this compound is N-demethyl-spinetoram-J. publications.gc.caherts.ac.uk Studies on the mobility of spinosad degradates, which are analogous to spinetoram degradates, have shown that they also exhibit limited mobility in soil. regulations.gov While the DT75 (time for 75% dissipation) for N-demethyl-J can be long, indicating potential for carryover, its actual concentration in soil remains very low, limiting this risk. The parent compound and its major transformation product are considered to have a low potential to leach. publications.gc.ca
Potential for Run-off and Transport into Surface Water Bodies
The potential for this compound to be transported from treated fields into surface water via runoff is influenced by competing factors. Its high adsorption to soil particles (high Koc) and rapid dissipation in the field (short DT50) are the primary properties that mitigate runoff risk. nih.govucanr.edu Strongly adsorbed chemicals are less likely to move with water and more likely to remain bound to soil. ucanr.edu
However, under certain conditions, runoff potential can be elevated. epa.govcarovail.com These conditions include applications to poorly draining or wet soils, particularly those with visible slopes leading to adjacent surface waters, or when heavy rainfall occurs shortly after application. epa.gov Product labels often advise against application when such conditions are present to minimize the risk to aquatic organisms. carovail.comgreenbook.net Despite its low water solubility, spinetoram can be transported dissolved in runoff water, but its strong binding to soil and rapid degradation limit the extent of this transport. epa.govepa.gov
Bioaccumulation and Bioconcentration in Aquatic Organisms (e.g., Fish, Shellfish)
This compound possesses chemical properties that suggest a potential for bioaccumulation in aquatic organisms. Its high octanol-water partitioning coefficient (Log Kow of 4.49) indicates that it is lipophilic and likely to accumulate in the fatty tissues of organisms like fish. epa.govtarsis-agrichem.co.il
Bioconcentration studies have been conducted to quantify this potential. In a study using rainbow trout, the bioconcentration factor (BCF) for this compound was 348. tarsis-agrichem.co.il A BCF between 100 and 3000 suggests a moderate potential for bioconcentration. tarsis-agrichem.co.il
However, the same studies show that this compound is also rapidly metabolized and eliminated by fish. epa.gov Following a 14-day depuration period (exposure to clean water after accumulation), the total residues in whole fish decreased by 87.4%. epa.gov The elimination half-lives for the residues were 4.5 days in whole fish, 3.9 days in edible tissue, and 4.1 days in non-edible tissue. epa.gov This rapid metabolism and depuration process reduces the potential for long-term bioaccumulation and biomagnification in aquatic food webs. epa.gov
Interactive Data Table: Environmental Mobility and Bioaccumulation Properties of this compound
| Parameter | Value | Implication | Reference |
|---|---|---|---|
| Soil Adsorption Coefficient (Koc) | 8,570 L/kg (average) | Low mobility in soil | epa.govnih.govsumitomo-chem.co.jpregulations.gov |
| Log Octanol-Water Partition Coefficient (Log Kow) | 4.49 | Moderate bioconcentration potential | tarsis-agrichem.co.il |
| Bioconcentration Factor (BCF) | 348 (Rainbow Trout) | Moderate bioconcentration | tarsis-agrichem.co.il |
| Elimination Half-Life (Whole Fish) | 4.5 days | Rapid elimination from tissues | epa.gov |
Insecticidal Efficacy and Resistance Management Strategies Involving Spinetoram J
Spectrum of Insecticidal Activity and Target Pest Susceptibility
Spinetoram (B1464634), a second-generation spinosyn insecticide, demonstrates a broad spectrum of activity against numerous insect pests of agricultural importance. Its efficacy stems from its unique mode of action, which disrupts the nicotinic acetylcholine (B1216132) receptors (nAChRs) and gamma-aminobutyric acid (GABA)-gated chloride channels in the insect nervous system, leading to paralysis and death. curresweb.comepa.gov
Efficacy Against Key Agricultural Pests
Spinetoram exhibits high efficacy against a range of key agricultural pests, particularly Lepidopteran larvae, leafminers, and thrips. epa.govsumitomo-chem.co.jp
Lepidoptera Larvae: Spinetoram is highly effective for the control of various lepidopteran pests. epa.gov This includes the cotton bollworm (Helicoverpa armigera), fall armyworm (Spodoptera frugiperda), codling moth (Cydia pomonella), and cabbage looper (Trichoplusia ni). entomoljournal.comcabidigitallibrary.org Studies have shown its outstanding efficacy against armyworms (Spodoptera spp.) and oriental fruit moth (Grapholita molesta). entomoljournal.com For instance, against the tomato fruit borer, H. armigera, laboratory bioassays determined median lethal concentrations (LC50) of 5.20, 3.54, and 1.94 ppm at 24, 42, and 48 hours post-treatment, respectively. entomoljournal.com Field applications have resulted in significant reductions in larval populations and fruit damage. entomoljournal.com Furthermore, spinetoram has demonstrated excellent activity against Bt (Bacillus thuringiensis)-resistant strains of H. armigera. nih.govplos.org
Leafminers: The compound is effective against leafminers of the genus Liriomyza. sumitomo-chem.co.jpentomoljournal.com Its translaminar activity, the ability to move from the upper to the lower side of a treated leaf, contributes to its effectiveness against these pests that feed within the leaf tissue. sumitomo-chem.co.jp
Thrips: Spinetoram provides excellent control of various thrips species, including the western flower thrips (Frankliniella occidentalis), onion thrips (Thrips tabaci), and chilli thrips (Scirtothrips dorsalis). sumitomo-chem.co.jpentomoljournal.comentomoljournal.com In some instances, spinetoram applied at a lower rate has been shown to be as effective as its predecessor, spinosad, at a higher rate against common thrips species. pagepressjournals.org
Cotton Bollworm (Helicoverpa armigera): Spinetoram is particularly effective against the cotton bollworm. nih.gov Laboratory studies have demonstrated its high toxicity, with one study reporting an LC50 of 0.19 mg/kg for a population from Xiajin, China, which had also shown resistance to Bt cotton. plos.org This suggests that spinetoram can be a valuable tool for managing Bt-resistant H. armigera populations. nih.govplos.org
Fall Armyworm (Spodoptera frugiperda): Research indicates that spinetoram is among the most effective insecticides for controlling armyworms, including S. frugiperda. cabidigitallibrary.org However, resistance to spinetoram has been documented in this species, with one resistant strain showing a resistance ratio of over 950-fold compared to a susceptible strain. biorxiv.org
Codling Moth (Cydia pomonella): Spinetoram has shown outstanding efficacy against the codling moth, a significant pest of pome fruits. entomoljournal.commdpi.com Its effectiveness against this pest is one of the factors that distinguishes it from spinosad. epa.gov
Table 1: Efficacy of Spinetoram Against Key Agricultural Pests
| Pest Species | Common Name | Efficacy Highlights | Citations |
|---|---|---|---|
| Helicoverpa armigera | Cotton Bollworm | High toxicity, effective against Bt-resistant strains. LC50 of 1.94 ppm after 48h. | entomoljournal.comnih.govplos.org |
| Spodoptera frugiperda | Fall Armyworm | Highly effective, though resistance has been reported. | cabidigitallibrary.orgbiorxiv.org |
| Cydia pomonella | Codling Moth | Outstanding efficacy noted in various studies. | entomoljournal.commdpi.com |
| Liriomyza spp. | Leafminers | Effective control, aided by translaminar activity. | sumitomo-chem.co.jpentomoljournal.com |
| Frankliniella occidentalis | Western Flower Thrips | Excellent control of this and other thrips species. | sumitomo-chem.co.jpentomoljournal.com |
| Plutella xylostella | Diamondback Moth | Superior insecticidal activity. | sumitomo-chem.co.jp |
Effectiveness Across Different Insect Life Stages
Spinetoram demonstrates insecticidal activity against various life stages of target pests, including eggs, larvae, and adults. sumitomo-chem.co.jppagepressjournals.org This broad efficacy across life stages is advantageous in field conditions where multiple stages often coexist. sumitomo-chem.co.jp The compound can kill larvae and adults through contact with treated surfaces or by ingestion. pagepressjournals.org Direct spray is necessary for ovicidal (egg-killing) activity. pagepressjournals.org Sublethal doses of spinetoram have also been shown to negatively impact the development and survival of larvae, reduce pupation rates and pupal weight, and decrease the emergence and fecundity of adults in species like Helicoverpa armigera and Tuta absoluta. nih.govplos.org
Comparative Efficacy Studies with Structurally Related and Other Insecticides
Spinetoram, a semi-synthetic derivative of spinosad, was developed to have greater potency and a faster speed of action. pagepressjournals.orgmdpi.com Numerous studies have confirmed that spinetoram is often more effective than spinosad. pagepressjournals.orgepa.govmdpi.com
For example, against the cotton leafworm Spodoptera littoralis, spinetoram (LC50 = 8.6 ppm) was found to be approximately five times more toxic than spinosad (LC50 = 43.1 ppm) after 72 hours of exposure. pagepressjournals.org In studies on brinjal, spinetoram consistently showed lower pest infestation percentages compared to spinosad. scispace.com It has also been noted that spinetoram can provide control equal or superior to spinosad at half the use rate or less for certain pests like lepidopterans, leafminers, and thrips in vegetables. epa.gov
However, in some specific cases, spinosad has shown higher efficacy. For instance, in a study on stored wheat against the lesser grain borer, Rhyzopertha dominica, spinosad was found to be significantly more toxic and stable than spinetoram. researchgate.net Similarly, another study on the almond moth, Cadra cautella, concluded that spinosad was more effective than spinetoram at suppressing development. wordpress.com
Table 2: Comparative Efficacy of Spinetoram and Spinosad
| Pest Species | Finding | Citation |
|---|---|---|
| Spodoptera littoralis | Spinetoram was ~5 times more toxic than spinosad after 72h. | pagepressjournals.org |
| Leucinodes orbonalis (on brinjal) | Spinetoram resulted in lower infestation than spinosad. | scispace.com |
| Rhyzopertha dominica (on stored wheat) | Spinosad was more toxic and stable than spinetoram. | researchgate.net |
| Cadra cautella | Spinosad was more effective in suppressing development. | wordpress.com |
| General (vegetable pests) | Spinetoram is often more potent, allowing for lower use rates. | epa.gov |
Mechanisms of Insect Resistance to Spinetoram J
The development of insecticide resistance is a significant challenge in pest management. While spinetoram's unique mode of action initially provided a solution for pests resistant to other insecticide classes, resistance to spinosyns, including spinetoram, has been increasingly reported. researchgate.net
Detection and Characterization of Field-Evolved Resistance in Pest Populations
Field-evolved resistance to spinetoram has been documented in several pest populations. A notable example is the cotton bollworm, Helicoverpa armigera. Interestingly, studies have revealed instances of negative cross-resistance, where strains of H. armigera resistant to Bt toxin Cry1Ac showed increased susceptibility to spinetoram. nih.govplos.orgplos.org One study found that a Cry1Ac-resistant strain was 2.6 times more susceptible to spinetoram than its susceptible parent strain. plos.org However, this negative cross-resistance is not always linked to the same genetic mutation responsible for Bt resistance. nih.gov
Monitoring studies in Pakistan between 2008 and 2016 found no or very low levels of resistance to spinetoram in field populations of H. armigera. nih.gov In contrast, high levels of resistance have been selected for in laboratory settings. For example, a strain of Drosophila melanogaster developed over 190-fold resistance after just five selections with spinetoram. nih.gov Similarly, field populations of the melon thrips, Thrips palmi, have shown varying levels of resistance, from low to high. researchgate.net
Investigating Biochemical Mechanisms of Resistance
The primary mechanisms of insect resistance to insecticides fall into two main categories: metabolic resistance (enhanced detoxification by enzymes) and target-site resistance (alterations in the insecticide's target protein). pjoes.comnih.gov
Enzyme Overproduction (Metabolic Resistance): While target-site modification is a major factor, metabolic resistance through the overproduction of detoxification enzymes can also play a role. biorxiv.orgpjoes.com These enzymes, such as cytochrome P450 monooxygenases (P450s), glutathione (B108866) S-transferases (GSTs), and carboxylesterases (CarEs), can break down the insecticide before it reaches its target. pjoes.compublisherspanel.com
Studies on Spodoptera littoralis indicated that while GST and general esterases did not appear to be majorly involved in spinetoram detoxification, there was a marked overproduction of acetylcholinesterase (AChE). In other cases, increased levels of detoxifying enzymes are strongly implicated in resistance to various insecticides, and this mechanism is considered a possibility for spinetoram resistance in some species. publisherspanel.combiorxiv.org However, in some resistant strains, such as in Trogoderma granarium, the lack of effect from enzyme inhibitors suggested that mechanisms other than metabolic resistance, likely target-site modification, were responsible for spinetoram resistance. peerj.comnih.gov The specific biochemical mechanisms can be species-dependent.
Development of Sustainable Pest Management Strategies
The development of sustainable pest management strategies is essential to prolong the efficacy of valuable insecticides like this compound and to minimize negative environmental impacts.
Integrated Pest Management (IPM) is a holistic approach that combines various pest control methods, including biological, cultural, physical, and chemical controls. This compound is well-suited for inclusion in IPM programs due to its high efficacy against target pests and its favorable profile towards many beneficial organisms. epa.govepa.goventomoljournal.com
Key aspects of integrating this compound into IPM programs include:
Selectivity: this compound is a selective insecticide with a low use rate, which helps to conserve populations of natural enemies like predators and parasitoids. epa.govepa.gov This is a cornerstone of IPM, as these beneficial organisms play a crucial role in regulating pest populations.
Compatibility with Biological Control: Studies have shown that spinetoram can be compatible with biological control agents, making it a suitable component for IPM strategies that rely on these organisms. entomoljournal.comresearchgate.net
Reduced Risk: The U.S. Environmental Protection Agency (EPA) has classified spinetoram as a reduced-risk pesticide due to its low impact on human health and non-target organisms. researchgate.net
Monitoring and Thresholds: A fundamental principle of IPM is to apply insecticides only when pest populations reach a level that causes economic damage. Regular monitoring of pest and beneficial insect populations is crucial to make informed decisions about when to use this compound. bioone.org
The successful integration of this compound into IPM programs has been demonstrated for various pests, including western flower thrips, spotted wing drosophila, and black-headed fireworm in crops like strawberries and cranberries. epa.govmissouri.edu
To combat the development of insecticide resistance, it is critical to rotate insecticides with different modes of action (MoA). sumitomo-chem.co.jp this compound belongs to IRAC Group 5. epa.govsumitomo-chem.co.jp Continuous or repeated use of insecticides from the same MoA group increases the selection pressure for resistant individuals within a pest population.
A sound resistance management strategy involves:
Alternating Chemistries: Rotating this compound with insecticides from different IRAC groups, such as diamides (Group 28), pyrethroids (Group 3A), or organophosphates (Group 1B), is essential. epa.gov
Limiting Applications: Adhering to label recommendations regarding the maximum number of consecutive applications and the total number of applications per season helps to reduce selection pressure. epa.govbioone.org For example, a common recommendation is not to use the same product more than two consecutive times before rotating to a different class. epa.gov
Window-based Strategy: Implementing a "treatment window" approach, where insecticides from a specific MoA group are used for a defined period before switching to a different group, can be an effective strategy.
The effectiveness of rotating spinetoram with other insecticides has been demonstrated in managing pests like Scirtothrips dorsalis (chilli thrips), where rotations with mycoinsecticides and botanical insecticides provided significant suppression. bioone.orgbioone.org
Research has documented a range of sublethal effects of this compound on various pest species:
Developmental Delays: Sublethal doses of spinetoram have been shown to prolong the larval and pupal developmental stages in pests such as the tomato leaf miner (Tuta absoluta) and the fall armyworm (Spodoptera frugiperda). mdpi.complos.orgbohrium.commdpi.com
Reduced Pupal Weight and Pupation Rate: Exposure to spinetoram can lead to a decrease in pupal weight and the rate of successful pupation in insects like T. absoluta and the cotton bollworm (Helicoverpa armigera). mdpi.complos.org
Decreased Fecundity and Fertility: A significant reduction in the number of eggs laid per female (fecundity) and the hatchability of those eggs has been observed in pests like T. absoluta, H. armigera, and S. frugiperda following exposure to sublethal concentrations of spinetoram. mdpi.complos.orgicar.org.in
Reduced Adult Longevity: The lifespan of adult insects can also be shortened by exposure to sublethal doses of spinetoram. mdpi.com
These sublethal impacts can disrupt the population dynamics of pest insects, leading to a slower population growth rate and making them more vulnerable to other control measures within an IPM program. mdpi.com
Table 2: Sublethal Effects of this compound on Various Pest Species This table is interactive. You can sort and filter the data by clicking on the column headers.
| Pest Species | Sublethal Effect | Research Finding | Reference |
|---|---|---|---|
| Tuta absoluta | Developmental Delay | Extended larval and pupal duration. | mdpi.combohrium.com |
| Tuta absoluta | Reduced Pupation | Decreased pupal weight, pupation, and eclosion rates. | mdpi.combohrium.com |
| Tuta absoluta | Reduced Reproduction | Decreased fecundity, sex ratio, and egg-hatching rate. | mdpi.combohrium.com |
| Helicoverpa armigera | Developmental Delay | Prolonged prepupal and pupal periods. | plos.org |
| Helicoverpa armigera | Reduced Reproduction | Significantly reduced female fecundity and egg hatching. | plos.org |
| Spodoptera frugiperda | Developmental Delay | Significantly increased developmental time. | mdpi.comresearchgate.net |
| Spodoptera frugiperda | Reduced Reproduction | Significantly diminished fecundity and adult longevity in F0 and F1 generations. | icar.org.in |
Toxicological and Ecotoxicological Assessment of Spinetoram J Excluding Specific Dosage/administration Data
Mammalian Toxicology Studies
Genotoxicity Assessments (In vitro and In vivo Studies)
Comprehensive genotoxicity testing has been conducted on spinetoram (B1464634). The results from a range of in vitro (in a laboratory setting) and in vivo (in a living organism) studies have been consistently negative. fao.orgwho.int In multiple mutagenicity studies, spinetoram did not show any evidence of causing genetic mutations. epa.govfederalregister.gov The battery of tests performed included assays for reverse mutation in bacteria (Salmonella typhimurium and Escherichia coli), a gene mutation assay in Chinese hamster ovary cells, an in vitro chromosomal aberration assay using rat lymphocytes, and an in vivo micronucleus assay in mice; all of which yielded negative results. sumitomo-chem.co.jp Based on this extensive testing, regulatory bodies have concluded that spinetoram does not have genotoxic potential. fao.orgwho.int However, one study on human liver cells (HepG2) suggested that spinetoram could induce DNA strand breaks. tandfonline.com
| Assay Type | Test System | Result |
|---|---|---|
| Reverse Mutation Assay (Ames Test) | Salmonella typhimurium and Escherichia coli | Negative sumitomo-chem.co.jp |
| Gene Mutation Assay | Chinese Hamster Ovary (CHO) cells | Negative sumitomo-chem.co.jp |
| Chromosomal Aberration Assay | Rat Lymphocytes (in vitro) | Negative sumitomo-chem.co.jp |
| Micronucleus Assay | Mice (in vivo) | Negative sumitomo-chem.co.jp |
| Comet Assay (DNA Strand Breaks) | Human HepG2 cells (in vitro) | Positive tandfonline.com |
Neurotoxicity Evaluations (Acute, Subchronic, and Chronic Studies)
Despite its neurotoxic mode of action in target insect pests, which involves the disruption of nicotinic acetylcholine (B1216132) receptors, spinetoram has not demonstrated neurotoxicity in mammalian test systems across various study durations. epa.govsumitomo-chem.co.jp No indications of neurotoxicity were observed in acute neurotoxicity screening batteries in rats, nor in subchronic and chronic toxicity studies. epa.govfederalregister.govfederalregister.gov Comprehensive behavioral and histopathological examinations in rats revealed no evidence of neurotoxic effects. fao.org Recent in vitro research using zebrafish has suggested that spinetoram exposure could lead to neurobehavioral irregularities, indicating potential neurotoxicity through pathways involving autophagy and mitochondrial damage. nih.gov
Reproductive and Developmental Toxicity Studies (Parental Effects, Offspring Susceptibility, Ovarian Follicle Depletion, Dystocia, Postimplantation Loss)
Reproductive and developmental toxicity studies have revealed specific effects on parental female rats, while showing no increased susceptibility in offspring. epa.govfederalregister.gov In a two-generation reproduction study in rats, spinetoram produced reproductive effects in the parental females. epa.gov These effects included a treatment-related depletion of primordial and/or "growing" ovarian follicles, dystocia (difficulty in parturition), and other birthing abnormalities. epa.govepa.gov Additionally, an increase in late resorptions, retained fetuses, and post-implantation loss was observed in the parent generation. epa.govepa.gov
Despite these parental effects, no adverse effects were observed in the offspring at dose levels that produced toxicity in the parents. epa.govepa.gov Developmental toxicity studies in both rats and rabbits found no evidence of developmental effects or teratogenicity, and there was no indication of increased susceptibility of fetuses to in utero exposure. epa.govfao.orgfederalregister.gov
| Effect | Finding | Species |
|---|---|---|
| Parental Female Reproductive Effects | Depletion of ovarian follicles, dystocia, increased postimplantation loss. epa.govepa.gov | Rat epa.gov |
| Offspring Susceptibility | No evidence of increased susceptibility in offspring. epa.govfederalregister.gov | Rat federalregister.gov |
| Developmental Toxicity | No treatment-related embryo/fetal toxicity or teratogenicity. fao.org | Rat, Rabbit fao.org |
Systemic and Organ-Specific Toxicological Findings (e.g., Anemia, Histiocytic Aggregates, Arteritis, Vacuolation of Cells/Macrophages, Thyroid Effects, Liver Weight Changes)
Subchronic and chronic toxicity studies in multiple species have shown that spinetoram can induce multi-organ toxicity. epa.govepa.gov A consistent finding across mice, rats, and dogs was the development of anemia. epa.gov This was often accompanied by the presence of histiocytic aggregates of macrophages in various lymphoid tissues, including lymph nodes, spleen, thymus, and bone marrow. epa.govfao.org
Other significant organ-specific findings include:
Arteritis : In dogs, arteritis (inflammation of the arteries), sometimes accompanied by necrosis of the arterial walls, was a critical effect. fao.orgfao.org
Cellular Vacuolation : Cytoplasmic vacuolation of cells and macrophages was observed in a wide range of tissues and organs. apvma.gov.aufao.org This is thought to be consistent with phospholipidosis, a condition resulting from the accumulation of a substance within lysosomes. who.intsumitomo-chem.co.jp Specific instances included vacuolation of thyroid follicular cells in rats and cells in the epididymis in mice. fao.org
Thyroid Effects : In addition to vacuolation, chronic studies in rats noted increased absolute and relative thyroid weights. epa.gov
Liver Weight Changes : Increased mean absolute and relative liver weights were observed in rabbits. fao.org
Immunotoxicity Considerations and Functional Immunotoxicity Testing
Regulatory guidelines require functional immunotoxicity testing for pesticide registration to evaluate the potential for a chemical to cause adverse effects on the immune system. epa.govregulations.gov While some studies have mentioned immunotoxicity as a potential effect of spinetoram in non-target organisms, the broader toxicological database has shown limited evidence of immunotoxic effects. nih.gov For instance, studies did not report significant effects on leukocyte counts or on the weights of key immune organs like the thymus and spleen. pic.int The International Collaborative Immunotoxicity Study (ICICIS) has demonstrated that conventional toxicity tests may not be sufficient to detect immunotoxicity and that specialized functional tests or enhanced pathology investigations are often required. nih.gov An unconditional registration for spinetoram was contingent on the submission of a functional immunotoxicity study. epa.gov
In vitro Toxicity Studies on Human Cell Lines (e.g., HepG2 cells, DNA Damage Induction)
In vitro studies using human liver cancer cell lines (HepG2) have been conducted to assess the cytotoxic effects of spinetoram. Research has shown that spinetoram can inhibit the viability of HepG2 cells in a manner dependent on both dose and time. tandfonline.com The cytotoxic effects of spinetoram on HepG2 cells are believed to be linked to the induction of DNA damage and mitochondria-associated apoptosis. tandfonline.com
Further investigation into the mechanisms of spinetoram-induced toxicity in HepG2 cells has revealed that it can cause a decrease in the mitochondrial membrane potential. tandfonline.comnih.gov This is a key indicator of mitochondrial dysfunction. Additionally, spinetoram exposure has been associated with the release of cytochrome c into the cytosol, activation of caspase-9 and -3, and cleavage of poly (ADP-ribose) polymerase, all of which are critical events in the apoptotic cascade. tandfonline.com The upregulation of the Bax/Bcl-2 expression ratio further supports the role of a mitochondrial-mediated pathway in spinetoram-induced apoptosis in these cells. tandfonline.com
Studies have also demonstrated that spinetoram can induce oxidative DNA damage in HepG2 cells. nih.gov The generation of 8-oxodG, a marker of oxidative DNA damage, suggests a potential genotoxic effect on human liver cells. nih.gov The cytotoxicity of spinetoram in these cells may also be associated with the activation of the AMPK/mTOR-mediated autophagy pathway. nih.gov The use of alkaline single-cell gel electrophoresis has confirmed that spinetoram can induce DNA strand breaks in HepG2 cells. tandfonline.com
Ecotoxicological Impact on Non-Target Organisms
Spinetoram J has been selected to represent the spinetoram mixture in ecological risk assessments due to the very similar physical, chemical, and fate properties of its two components, this compound and spinetoram L. epa.govregulations.gov
Spinetoram is recognized as being highly toxic to aquatic invertebrates. epa.gov A major concern identified from its use is the chronic risk it poses to freshwater invertebrates, leading to potential decreases in survival, reproduction, and growth. epa.gov The U.S. Environmental Protection Agency (EPA) has determined that the primary risk from spinetoram application is the chronic risk to freshwater invertebrates. epa.gov
Studies on Daphnia magna, a species of water flea, have been conducted to evaluate the toxicity of spinetoram. Acute toxicity tests under static-renewal conditions have been performed. fao.org Chronic toxicity tests with Daphnia magna have also been carried out under both flow-through and static-renewal conditions. fao.org These studies are crucial for understanding the long-term effects of spinetoram on aquatic invertebrate populations. The degradates of spinetoram are also considered highly toxic to water column invertebrates. regulations.gov In fact, the major degradate, N-demethyl-XDE-175-J, has been shown to be more than an order of magnitude more toxic than the parent compound to freshwater invertebrates. epa.gov
The enhanced sensitivity of water column invertebrates to spinetoram on a chronic basis compared to acute exposure is a significant finding. regulations.gov This sensitivity can be approximately ten times greater for the parent compound and as much as 100 times or more when considering chronic exposure to some of its degradates. regulations.gov Chronic sediment toxicity studies have also demonstrated that sediment-dwelling invertebrates are highly sensitive to spinetoram. regulations.gov
Spinetoram is highly toxic to terrestrial insects, which is consistent with its intended use as an insecticide. epa.gov However, this toxicity extends to non-target and beneficial insects, including pollinators like honey bees, as well as predatory and parasitic arthropods. publications.gc.caapvma.gov.au
Studies have shown that spinetoram poses a high acute contact and oral ecotoxicity risk to bees. herts.ac.uk While some research suggests it is relatively safe for certain non-target organisms, other studies have indicated it can be toxic to some non-target parasitoids that play a crucial role in biological pest control. pagepressjournals.orgcabidigitallibrary.org For instance, spinetoram has been found to be non-selective for predators, parasitoids, and pollinators in several ecotoxicological studies. researchgate.net It has been shown to cause high mortality in the parasitoid wasp Encarsia formosa. researchgate.net
The risk to beneficial insects is a significant consideration in integrated pest management (IPM) programs. epa.gov While spinetoram is considered a reduced-risk insecticide in some contexts, its impact on beneficial arthropod populations needs to be carefully managed. epa.gov
Spinetoram is classified as moderately toxic to both freshwater and estuarine/marine fish. regulations.gov On a chronic basis, freshwater fish are approximately ten times more sensitive to spinetoram than they are on an acute basis. regulations.gov The difference in sensitivity between acute and chronic exposure is less pronounced in estuarine/marine fish. regulations.gov
Acute toxicity tests have been conducted on bluegill sunfish (Lepomis macrochirus), and early life-stage toxicity tests have been performed with the fathead minnow (Pimephales promelas). fao.org
A key area of concern is the toxicity of spinetoram's degradation products. A study on the acute toxicity of N-demethyl-XDE-175-J and N-demethyl-XDE-175-L to the water flea, Daphnia magna, revealed that these degradates are more toxic than the parent compound to freshwater invertebrates. epa.gov This highlights the importance of understanding the toxicity of degradates to a wider range of aquatic organisms, including fish, to develop a more comprehensive risk assessment. epa.gov
A primary environmental concern associated with spinetoram is its persistence in aquatic ecosystems. nacwa.org This persistence, combined with its high toxicity to aquatic invertebrates, contributes to the ecological risk it poses. nacwa.org The U.S. EPA's ecological risk assessment for outdoor uses of spinetoram anticipates that aquatic ecosystem concentrations could increase over time due to the pesticide's persistence. nacwa.org
The major risk concern identified for spinetoram is the chronic risk to freshwater invertebrates. epa.gov The persistent nature of the total residues, including the parent compounds and their degradates, in the aquatic environment, along with its bioaccumulative nature, creates a potential for transport within and among various ecosystem compartments through the food web. epa.gov This could lead to increased concentrations in predatory animals and piscivorous birds. epa.gov
Analytical Methodologies for Spinetoram J Detection and Quantification
Advanced Chromatographic Techniques for Separation and Identification
Chromatography is the cornerstone for separating Spinetoram (B1464634) J from its co-component, Spinetoram L, and other matrix interferences. High-performance and ultra-performance liquid chromatography are the predominant techniques employed for this purpose.
High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS) is a widely adopted and robust method for the determination of Spinetoram J residues. fao.orgfao.orgnih.gov This technique offers high selectivity and sensitivity, making it suitable for analyzing complex matrices such as food and environmental samples. The use of a C18 stationary phase in reverse-phase mode is common for the chromatographic separation of spinetoram components. uva.esiipseries.org
Liquid chromatography with positive-ion electrospray ionization (ESI) tandem mass spectrometry (LC-ESI-MS/MS) is a specific and frequently used configuration for analyzing this compound. fao.orgnih.gov This method has been successfully applied to determine this compound and its metabolites in various minor crops like amaranth (B1665344) and parsley. nih.govresearchgate.net In such studies, the analytes are quantified and confirmed using multiple reaction monitoring (MRM), which enhances the specificity of the detection. nih.govresearchgate.net
Furthermore, liquid chromatography coupled to quadrupole time-of-flight mass spectrometry (LC-Q-TOF/MS) represents a high-resolution mass spectrometry approach. This technique has been employed for the simultaneous determination of this compound and L in honey. uva.esnih.gov LC-Q-TOF/MS provides accurate mass measurements, which aids in the unequivocal identification of the target compounds and minimizes potential matrix effects. uva.es A study on honey analysis demonstrated that this method, using a fused-core C18 column and isocratic elution with acetonitrile (B52724) and ammonium (B1175870) formate, was selective, precise (with relative standard deviation values under 9%), and sensitive, achieving low limits of detection and quantification. uva.esnih.gov
A method for determining spinetoram in livestock samples utilized LC-MS/MS in the positive ion mode with multiple reaction monitoring (MRM). researchgate.net The method demonstrated good linearity with matrix-matched calibration curves. researchgate.net Similarly, another method for determining spinetoram and its metabolites in plant matrices also used HPLC with positive-ion ESI tandem mass spectrometry (LC-MS/MS). fao.org
Table 1: HPLC-MS/MS Method Parameters for this compound Analysis in Various Matrices
| Parameter | Honey uva.esnih.gov | Minor Crops (Amaranth, Parsley) nih.govresearchgate.net | Livestock researchgate.net |
|---|---|---|---|
| Technique | LC-Q-TOF/MS | LC-ESI-MS/MS | LC-MS/MS |
| Column | Fused-core Kinetex® EVO C18 | Not Specified | Not Specified |
| Mobile Phase | Acetonitrile and ammonium formate | Not Specified | Not Specified |
| Elution Mode | Isocratic | Not Specified | Not Specified |
| Detection Mode | Q-TOF | ESI-MS/MS (MRM) | MS/MS (MRM) |
| Linearity (r²) | >0.99 | >0.993 | >0.994 |
| LOD | 0.1-0.3 µg/kg | 0.01 mg/kg | 0.002 mg/kg |
| LOQ | 0.3-1.2 µg/kg | 0.03 mg/kg | 0.01 mg/kg |
| Recovery | 82-95% | 71.0-115.2% | 81.9-106.4% |
| RSD | <9% | <15% | Not Specified |
Ultra-Performance Liquid Chromatography (UPLC), which utilizes smaller particle size columns (typically <2 µm), offers significant advantages over traditional HPLC, including higher resolution, increased sensitivity, and faster analysis times. When coupled with tandem mass spectrometry (UPLC-MS/MS), it provides a powerful tool for the rapid and sensitive determination of this compound.
A validated UPLC-MS/MS method was established for the simultaneous determination of spinetoram and its metabolites in cauliflower. nih.gov This method demonstrated high sensitivity with average recoveries ranging from 74% to 99% and relative standard deviations (RSDs) between 2.4% and 10.5%. nih.gov The use of UPLC-MS/MS is particularly beneficial for routine surveillance monitoring in food safety laboratories due to its high throughput capacity. lcms.cz The performance of UPLC-MS/MS methods is evaluated against stringent validation criteria, including sensitivity, limit of quantification (LOQ), robustness, and precision in various food matrices. lcms.cz For instance, a multi-residue method for food samples demonstrated that UPLC-MS/MS provides the necessary performance for checking compliance with regulatory limits. lcms.cz
High-Performance Liquid Chromatography (HPLC) Coupled with Mass Spectrometry (LC-MS/MS, LC-ESI-MS/MS, LC-Q-TOF/MS)
Innovative Sample Preparation and Extraction Methods
The goal of sample preparation is to extract this compound from the sample matrix and remove interfering components prior to chromatographic analysis. The choice of method depends on the complexity of the matrix.
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has become a dominant sample preparation technique for pesticide residue analysis in food commodities. Its widespread adoption is due to its simplicity, speed, and minimal solvent usage.
QuEChERS-based extraction has been successfully applied for the analysis of spinetoram and its metabolites in various crops, including cauliflower, amaranth, and parsley. nih.govresearchgate.netnih.gov The general procedure involves an initial extraction with acetonitrile, followed by a partitioning step using salts like magnesium sulfate (B86663) and sodium chloride. researchgate.net A subsequent clean-up step, known as dispersive solid-phase extraction (dSPE), is performed using sorbents to remove matrix co-extractives. nih.gov For example, a modified QuEChERS method for soybean and cotton utilized ethyl acetate (B1210297) for extraction, followed by dSPE with primary secondary amine (PSA), C18, and graphitized carbon black (GCB) for clean-up, achieving recoveries of over 85%. nih.gov Similarly, the analysis of spinetoram in pear fruits also employed the QuEChERS method with acetonitrile for extraction. cabidigitallibrary.orgagriculturejournals.cz
Solid-Phase Extraction (SPE) is a selective sample preparation technique used to isolate analytes of interest from a complex mixture. Various sorbents can be used depending on the chemical properties of the analyte and the matrix.
For the analysis of this compound, SPE has been used following an initial solvent extraction. uva.es Different SPE cartridges, such as C18, Florisil, polymeric, and NH2, have been employed for sample clean-up. uva.esiipseries.orgresearchgate.net A novel method for determining spinetoram in honey utilized SPE with a polymeric sorbent, which resulted in an efficient sample treatment with recoveries between 82% and 95% and no observable matrix effect. uva.esnih.gov Another method for plant matrices involved on-line SPE purification using a C18 cartridge before injection into the LC-MS/MS system. fao.org In the analysis of soil and sediment, an on-line SPE method using an SCX (Strong Cation Exchange) cartridge was used for purification. epa.gov
Solvent extraction is the fundamental first step in isolating this compound from a sample matrix. The choice of solvent is critical for achieving high extraction efficiency. Acetonitrile is a frequently selected solvent due to its ability to effectively extract spinetoram from various food matrices. nih.govuva.esresearchgate.net Other solvents and mixtures, such as dichloromethane (B109758) and acetonitrile/triethylamine, have also been utilized. uva.esiipseries.org
In a method for analyzing bee pollen, an efficient extraction was achieved using a mixture of acetonitrile and water (75:25, v/v), followed by partitioning, pH adjustment, and a clean-up step. researchgate.net For soil samples, a methanol/0.1 N sodium hydroxide (B78521) (90:10) solution was used for extraction. epa.gov These optimized approaches aim to maximize the recovery of this compound while minimizing the co-extraction of interfering substances, often serving as a precursor to further clean-up steps like SPE or QuEChERS. uva.es
Solid-Phase Extraction (SPE) Techniques for Sample Clean-up
Matrix-Specific Applications and Method Development
The choice of analytical methodology for this compound is highly dependent on the matrix being analyzed. Different sample preparation and extraction techniques are required for plant, animal, environmental, and apicultural products to ensure accurate and reliable results.
A common approach for analyzing this compound in plant matrices involves extraction with an acetonitrile and water mixture, followed by analysis using liquid chromatography with tandem mass spectrometry (LC-MS/MS). fao.orgfao.orgfao.org The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is frequently employed for sample preparation due to its efficiency in removing interfering substances. doi.orgresearchgate.netnih.govagriculturejournals.cz
For instance, in tea , a modified QuEChERS-UPLC-MS/MS method was developed to analyze this compound and its metabolites. doi.org This method demonstrated that this compound degrades rapidly in fresh tea leaves, with a half-life of 0.70 days. doi.orgresearchgate.net The study also investigated the transfer of residues during tea processing and brewing. doi.org
In fruits and vegetables such as tomatoes and leafy greens, HPLC-DAD and LC-MS/MS are commonly used for residue analysis. agriculturejournals.czcabidigitallibrary.org Studies on tomatoes have shown half-life values for spinetoram to be around 2.6 to 2.71 days under open field conditions. cabidigitallibrary.orgdntb.gov.ua For leafy vegetables, methods have been validated to determine this compound and its metabolites with a limit of quantification (LOQ) of 0.01 mg/kg. fao.org
Analysis in minor crops like amaranth and parsley has also been established. A QuEChERS-based extraction method coupled with LC-ESI-MS/MS was developed for the simultaneous determination of this compound and its metabolites in these crops. researchgate.netnih.gov This was noted as the first time such a quantification was performed in minor crops. nih.gov
The table below summarizes the analytical methods used for this compound in various plant matrices.
Table 1: Analytical Methods for this compound in Plant Matrices| Plant Matrix | Analytical Method | Key Findings/Method Details | Reference |
|---|---|---|---|
| Tea | Modified QuEChERS-UPLC-MS/MS | Half-life of 0.70 days in fresh tea leaves. | doi.orgresearchgate.net |
| Fruits (e.g., Pear, Tomato) | QuEChERS with HPLC-DAD or LC-MS/MS | Half-life of 2.17 days in pear and 2.6-2.71 days in tomato. | agriculturejournals.czcabidigitallibrary.orgresearchgate.net |
| Vegetables (Leafy Greens) | LC-MS/MS | Validated LOQ of 0.01 mg/kg. | fao.org |
| Minor Crops (Amaranth, Parsley) | QuEChERS with LC-ESI-MS/MS | Simultaneous determination of spinetoram and its metabolites. | researchgate.netnih.gov |
Analytical methods for this compound in animal matrices are essential for monitoring residues in the food chain. These methods typically involve extraction with acetonitrile and purification using a primary secondary amine (PSA) sorbent. researchgate.net Quantification is then performed using LC-MS/MS in the positive ion mode with multiple reaction monitoring (MRM). researchgate.net
For livestock tissues, methods have been developed to determine this compound and its L-isomer. researchgate.net In a study on dairy cows fed a diet containing spinetoram, residues in milk, edible offal, and meat were predicted. apvma.gov.au The results indicated that residues in milk and edible offal would be below the established maximum residue limits (MRLs). apvma.gov.au
In milk , a multi-residue method using ultra-performance liquid chromatography/MS/MS has been validated for the determination of spinetoram. doi.org Another study developed a method with a limit of quantification (LOQ) of 0.01 mg/kg for spinetoram in livestock samples. researchgate.net
For edible offal , analytical methods have been established with a validated LOQ of 0.01 mg/kg. fao.org The European Food Safety Authority (EFSA) noted that while an analytical method for enforcement is available, a confirmatory method for liver, kidney, and fat is still required. semanticscholar.org
The table below provides an overview of analytical approaches for this compound in animal matrices.
Table 2: Analytical Methods for this compound in Animal Matrices| Animal Matrix | Analytical Method | Key Findings/Method Details | Reference |
|---|---|---|---|
| Livestock Tissues | Acetonitrile extraction, PSA cleanup, LC-MS/MS (MRM) | LOQ of 0.01 mg/kg. | researchgate.net |
| Milk | UPLC/MS/MS | Multi-residue method validated. | doi.org |
| Edible Offal | LC-MS/MS | Validated LOQ of 0.01 mg/kg. | fao.org |
Monitoring this compound in the environment is crucial to understand its fate and potential impact. Analytical methods have been developed for soil, water, and sediment. fao.orgepa.govepa.gov
For soil and sediment , methods involve extraction with a methanol/sodium hydroxide solution, followed by partitioning into methyl tert-butyl ether (MTBE). epa.gov The final analysis is performed by LC-MS/MS. epa.govepa.gov These methods have been validated for the quantitative determination of this compound and its metabolites with a limit of quantitation of 0.005 µg/g. epa.govepa.gov Spinetoram is found to be non-persistent in the environment with a low potential for leaching. publications.gc.ca
In water , spinetoram has been found to be persistent, and it can bioaccumulate in fish. epa.gov However, it is noted that this compound has relatively low water solubility. regulations.gov While spinetoram is stable to hydrolysis in acidic and neutral conditions, it degrades under alkaline conditions. publications.gc.ca
The table below outlines the analytical methods for this compound in environmental samples.
Table 3: Analytical Methods for this compound in Environmental Samples| Environmental Matrix | Analytical Method | Key Findings/Method Details | Reference |
|---|---|---|---|
| Soil and Sediment | Methanol/NaOH extraction, MTBE partitioning, LC-MS/MS | LOQ of 0.005 µg/g. | epa.govepa.gov |
| Water | LC-MS/MS | Persistent in water; stable to hydrolysis in acid and neutral conditions. | publications.gc.caepa.gov |
The analysis of this compound in apicultural products is important due to the potential exposure of bees to this insecticide. researchgate.net Methods have been developed for both honey and bee pollen. researchgate.netuva.esresearchgate.netnih.govdntb.gov.ua
For honey , a novel method using solid-phase extraction (SPE) with a polymeric sorbent followed by liquid chromatography coupled to quadrupole time-of-flight mass spectrometry (LC-Q-TOF/MS) has been proposed. uva.esnih.gov This method demonstrated good precision and sensitivity, with no matrix effect observed. uva.esnih.gov
In bee pollen , an analytical method involving solvent extraction, partitioning, and a clean-up step followed by LC-MS has been developed. researchgate.netdntb.gov.ua This method showed average analyte recoveries between 83% and 92% with no significant matrix effect. researchgate.net Studies have reported the detection of spinetoram residues in pollen, with one study finding a maximum residue of 645 µg/kg. mdpi.comnih.gov
The table below summarizes the analytical methods for this compound in apicultural products.
Table 4: Analytical Methods for this compound in Apicultural Products| Apicultural Product | Analytical Method | Key Findings/Method Details | Reference |
|---|---|---|---|
| Honey | SPE with polymeric sorbent, LC-Q-TOF/MS | Good precision and sensitivity, no matrix effect. | uva.esnih.gov |
| Bee Pollen | Solvent extraction, partitioning, clean-up, LC-MS | Average recoveries of 83-92%. | researchgate.netdntb.gov.ua |
Residue Analysis in Environmental Samples (e.g., Soil, Water, Sediment)
Method Validation, Quality Assurance, and Performance Evaluation
Method validation is a critical step to ensure the reliability and accuracy of analytical results for this compound. This process involves assessing various parameters, including sensitivity, which is determined by the limits of detection (LOD) and quantification (LOQ).
The sensitivity of an analytical method is defined by its ability to detect and quantify low concentrations of an analyte. The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy.
For this compound, various studies have reported LODs and LOQs across different matrices. In apicultural products , a method for honey reported LODs for this compound between 0.1-0.3 µg/kg and LOQs between 0.3-1.2 µg/kg. uva.esnih.gov For bee pollen, LODs and LOQs were found to be lower than 11 μg/kg. researchgate.net
In animal matrices , a method for livestock samples established an LOD of 0.002 mg/kg and an LOQ of 0.01 mg/kg. researchgate.net The European Union Reference Laboratories (EURLs) have reported a screening detection limit (SDL) of 0.005 mg/kg in milk and 0.04 mg/kg for muscle. semanticscholar.org
For environmental samples , the validated LOQ for this compound in soil and sediment is 0.005 µg/g. epa.govepa.gov
The table below presents a summary of the reported LODs and LOQs for this compound in various matrices.
Table 5: Limits of Detection (LOD) and Quantification (LOQ) for this compound| Matrix | LOD | LOQ | Reference |
|---|---|---|---|
| Honey | 0.1-0.3 µg/kg | 0.3-1.2 µg/kg | uva.esnih.gov |
| Bee Pollen | < 11 µg/kg | < 11 µg/kg | researchgate.net |
| Livestock Samples | 0.002 mg/kg | 0.01 mg/kg | researchgate.net |
| Milk (Screening Detection Limit) | 0.005 mg/kg | - | semanticscholar.org |
| Muscle (Screening Detection Limit) | 0.04 mg/kg | - | semanticscholar.org |
| Soil and Sediment | - | 0.005 µg/g | epa.govepa.gov |
Determination of Accuracy and Precision (Recovery, Relative Standard Deviation)
The accuracy and precision of analytical methods for this compound are fundamental to ensuring reliable residue quantification. Accuracy is typically evaluated through recovery studies, where a known amount of the analyte is added to a blank matrix sample (spiking) and the percentage of the analyte recovered by the analysis is calculated. Precision is expressed as the relative standard deviation (RSD), which measures the variability of repeated measurements.
Validation studies across various matrices demonstrate that methods for this compound consistently achieve high accuracy and precision, meeting the stringent requirements of regulatory bodies. For instance, in the analysis of honey from diverse botanical origins, a method using liquid chromatography coupled to quadrupole time-of-flight mass spectrometry (LC-Q-TOF/MS) yielded recovery rates for this compound between 82% and 95%. uva.esnih.gov The precision for this method was excellent, with RSD values below 9%. uva.esnih.gov
In more complex matrices, such as agricultural commodities and animal products, robust methods have also been validated. A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method developed for soybean and cotton showed recoveries greater than 85%. nih.gov For livestock samples (e.g., muscle, fat, liver, kidney) and milk, an analytical method using liquid chromatography-tandem mass spectrometry (LC-MS/MS) reported recovery results for spinetoram ranging from 81.9% to 106.4% at various spiking concentrations. researchgate.net
Studies on minor crops like amaranth and parsley, using a QuEChERS-based extraction and LC-MS/MS, found recovery values for spinetoram components to be in the range of 71.0% to 115.2%, with RSDs under 15%. researchgate.net Similarly, an analysis in a rice field ecosystem (including soil, rice straw, paddy water, brown rice, and husk) showed average recoveries between 72.7% and 100.3%, with RSDs below 10%. nih.gov The Joint FAO/WHO Meeting on Pesticide Residues (JMPR) reviewed analytical methods for numerous plant matrices and found mean recoveries to be in the range of 73% to 111%, with RSDs all below 20% where calculable. fao.orgfao.org
The following table summarizes the recovery and precision data for this compound from various studies.
| Matrix | Analytical Method | Mean Recovery (%) | Precision (RSD %) | Source |
|---|---|---|---|---|
| Honey | LC-Q-TOF/MS | 82 - 95 | < 9 | uva.esnih.gov |
| Livestock Tissues & Milk | LC-MS/MS | 81.9 - 106.4 | Not Specified | researchgate.net |
| Soybean & Cotton | LC-MS/MS | > 85 | Not Specified | nih.gov |
| Rice Ecosystem (various parts) | LC-MS/MS | 72.7 - 100.3 | < 10 | nih.gov |
| Amaranth & Parsley | LC-MS/MS | 71.0 - 115.2 | < 15 | researchgate.net |
| Human Urine | LC-MS/MS | 54.2 - 113.9 | 0.3 - 20.0 | mdpi.com |
| Carrot Oleoresin | LC-MS/MS | 93.73 | 3.38 | lcms.cz |
| Various Plant Matrices | LC-MS/MS | 73 - 111 | < 20 | fao.orgfao.org |
Evaluation of Linearity and Calibration Range
Linearity assessment is critical for quantitative analysis, demonstrating that the instrumental response is proportional to the concentration of the analyte over a specified range. For this compound, analytical methods consistently show excellent linearity, typically with a coefficient of determination (r²) greater than 0.99.
The calibration range is selected to encompass the expected residue levels in samples, from the limit of quantification (LOQ) to concentrations well above the maximum residue limits (MRLs). In a study on honey, the analytical range for this compound was established between its LOQ (0.3-1.2 μg/kg) and 400 μg/L. uva.es For livestock samples, matrix-matched calibration curves were linear over the range of 0.005 to 0.5 mg/kg, with an r² value greater than 0.994. researchgate.net
In a rice field ecosystem study, the calibration curve for spinetoram analysis was linear from 0.125 to 100 μg/L, with an r-value greater than 0.999. nih.gov Analysis in a cannabis flower matrix using matrix-matched calibration generated linear curves (r² > 0.990) over a range of 0.025 to 0.50 µg/g. waters.com For the analysis of a suspension concentrate formulation, a UFLC method demonstrated linearity in the range of 200-958 PPM with an r² of 0.999. iipseries.org
The following table presents the linearity and calibration range for this compound analysis reported in different scientific studies.
| Matrix | Analytical Method | Calibration Range | Linearity (r or r²) | Source |
|---|---|---|---|---|
| Honey | LC-Q-TOF/MS | LOQ to 400 μg/L | Not Specified | uva.es |
| Livestock Samples | LC-MS/MS | 0.005 - 0.5 mg/kg | r² > 0.994 | researchgate.net |
| Rice Ecosystem | LC-MS/MS | 0.125 - 100 μg/L | r > 0.999 | nih.gov |
| Cannabis Flower | LC-MS/MS | 0.025 - 0.50 µg/g | r² > 0.990 | waters.com |
| Suspension Concentrate | UFLC | 200 - 958 PPM | r² = 0.999 | iipseries.org |
| Fruits & Vegetables | LC-HRMS | 5 - 100 ng/mL | r² ≥ 0.99 | acs.org |
| Human Urine | LC-MS/MS | 10 - 250 ng/mL | r² ≥ 0.988 | mdpi.com |
Mitigation and Compensation of Matrix Effects
Matrix effects, which are the alteration of analyte ionization efficiency due to co-eluting compounds from the sample matrix, pose a significant challenge in LC-MS/MS analysis. These effects can lead to either signal suppression or enhancement, compromising the accuracy of quantification. For this compound, various strategies are employed to mitigate or compensate for these effects.
The most common and effective approach is the use of matrix-matched calibration standards. researchgate.netwaters.comacs.orgembrapa.br This involves preparing calibration standards in a blank extract of the same matrix as the samples, which helps to compensate for any signal alteration caused by the matrix. For example, in the analysis of this compound in fruits and vegetables, deviations in instrumental response of 20–28% were observed, leading to the recommendation of using matrix-matched standards for accurate quantification. lcms.cz
In some cases, the matrix effect is found to be negligible. In studies on honey and bee pollen, no significant matrix effect on the ionization of this compound was observed, allowing for quantification with matrix-free (solvent-based) calibration standards. uva.esnih.govresearchgate.net This is a notable advantage as it simplifies the analytical procedure.
Sample preparation and cleanup steps are also crucial for minimizing matrix effects. The QuEChERS method often incorporates a dispersive solid-phase extraction (dSPE) step. Sorbents like primary secondary amine (PSA) are effective at removing polar interferences such as organic acids and sugars from sample extracts. nih.govresearchgate.net For the analysis of this compound in soybean and cotton, a dSPE cleanup with PSA, C18, and graphitized carbon black (GCB) was utilized. nih.gov Simple dilution of the final extract can also be an effective strategy to reduce the concentration of matrix components, thereby lessening their impact on ionization. lcms.cz
Furthermore, careful chromatographic separation is vital. Interference can occur between structurally similar compounds, such as this compound and the isotopic form of spinosad D, which can produce signals in the same mass transition channel. waters.com Achieving chromatographic separation between these compounds is essential for accurate individual quantification. waters.com
Stability of Pesticide Residues in Stored Analytical Samples
The stability of pesticide residues in analytical samples during storage is a critical parameter that must be evaluated to ensure that the measured residue concentration accurately reflects the initial concentration at the time of sampling. For this compound, stability has been demonstrated in various matrices under typical frozen storage conditions.
The 2008 JMPR concluded that at a storage temperature of -20°C, spinetoram and its main metabolites were stable for approximately 12 months (372 days) in representative commodities including oranges, sugar beets, soybeans, and wheat. fao.org This finding supports the integrity of residue data from supervised trials where samples were stored for periods mostly within this timeframe. fao.org
In a study on the residual toxicity of spinetoram on stored wheat, residue analysis showed that the compound was stable throughout an 8-month experimental period with no noticeable degradation. ekb.eg Another study examining the degradation kinetics on stored wheat found that the half-life of spinetoram was 69.32 days at 20°C, indicating that temperature is a key factor in its stability on treated commodities. researchgate.net While this relates to the commodity itself rather than analytical extracts, it underscores the compound's general stability. Regulatory submissions also confirm that for residue analysis, samples are typically maintained frozen at field sites and during transport to the laboratory to ensure stability. regulations.gov
Advanced Synthetic and Semi Synthetic Research of Spinetoram J
Development of Semi-Synthesis Routes for Spinetoram (B1464634) J and Related Spinosyns
The commercial production of spinetoram relies on the chemical modification of the naturally occurring spinosyns J and L. beilstein-journals.org However, the low fermentation productivity of these precursors makes this process costly and has driven research into more efficient semi-synthetic routes. nih.govbeilstein-journals.org A primary focus has been the use of more abundant fermentation products, such as spinosyn A, as a starting material for the synthesis of Spinetoram J (3'-O-ethyl-5,6-dihydrospinosyn J). uva.es
Early semi-synthetic routes starting from the spinosyn A aglycone (the core tetracyclic structure without its sugar moieties) involved multiple, cumbersome steps. These methods required the selective protection and deprotection of hydroxyl groups at the C9 and C17 positions of the macrolide to attach the required D-forosamine and 3-O-ethyl-2,4-di-O-methylrhamnose sugars. beilstein-journals.orgnih.gov
To streamline this process, researchers have developed improved strategies:
Selective Hydrolysis: A novel method was developed for the selective hydrolysis of the C9-glycosidic bond of 5,6-dihydro spinosyn A, which simplifies the synthesis of this compound.
Self-Protection Strategy: A more recent and efficient approach uses the rhamnose derivative (3-O-ethyl-2,4-di-O-methylrhamnose) as both a glycosylation donor for the C9-OH group and a temporary protecting group for the C17-OH group. researchgate.netnih.gov This "self-protection" strategy significantly reduces the number of synthetic steps, simplifies operations, and lowers costs by avoiding the complex protection-deprotection sequence of earlier methods. beilstein-journals.org This route begins with the hydrolysis of 5,6-dihydrospinosyn A to yield the aglycone of this compound. nih.gov
These advancements in semi-synthesis not only provide more economical pathways to this compound but also open up efficient ways to create novel rhamnose-replacement analogues for further study.
Exploration of Chemical Modifications and Design of Structural Analogues
The exploration of chemical modifications of the spinosyn structure has been a cornerstone of developing new insecticides with improved activity and broader spectrums. nih.govbeilstein-journals.org While spinosad proved to be a highly effective bioinsecticide, researchers sought to create derivatives with enhanced potency and photostability, leading to the development of spinetoram. sumitomo-chem.co.jpresearchgate.net This effort has involved extensive modifications to all parts of the molecule, including the two sugar moieties and the tetracyclic macrolide core. bibliotekanauki.pl
Key areas of modification for creating this compound analogues include:
Sugar Group Replacement: A significant number of analogues have been created by replacing the D-forosamine sugar with other sugar and non-sugar substituents. nih.govbeilstein-journals.org This approach is based on the understanding that the sugar constituents of many microbial secondary metabolites are crucial to their biological activity. nih.govbeilstein-journals.org
Macrolide Ring Modification: Changes to the tetracyclic core, such as hydrogenation, epoxidation, and the addition or elimination of various substituents, have been investigated. bibliotekanauki.pl
Computational and AI-Driven Design: The discovery of spinetoram was significantly aided by the application of advanced computational tools. epa.gov Researchers at Dow AgroSciences (now Corteva Agriscience) utilized an artificial neural network (ANN) to analyze the quantitative structure-activity relationships (QSAR) of existing spinosyns. epa.govresearchgate.net This AI-based approach successfully identified new molecular modifications likely to result in improved insecticidal activity, guiding synthetic efforts and leading directly to the design of spinetoram. researchgate.net
While many modifications have resulted in decreased insecticidal potency, these explorations have been crucial for understanding the molecule's function and have successfully produced a few analogues with promising activity. researchgate.netnih.gov The success of spinetoram has also inspired the design of simplified synthetic mimics that retain the insecticidal properties of the complex natural product core. iu.edu
Structure-Activity Relationship (SAR) Studies for Enhanced Insecticidal Potency and Selectivity
Structure-activity relationship (SAR) studies have been fundamental to the evolution of spinosyn-based insecticides, guiding the synthetic modifications that led from spinosad to the more potent spinetoram. researchgate.net The goal of these studies is to understand how specific structural features of the spinosyn molecule correlate with its insecticidal efficacy and selectivity against target pests. nih.gov
Extensive SAR research has revealed several key insights:
Importance of Sugar Moieties: The D-forosamine and rhamnose sugars are critical for high insecticidal activity. Most attempts to replace them have led to a significant loss of potency. nih.gov However, some analogues with replaced D-forosamine have shown activity close to that of spinosad, highlighting the possibility of developing new chemistries by altering the sugar groups. researchgate.netbeilstein-journals.org
Rhamnose Methylation: The methylation pattern on the rhamnose sugar is a key determinant of activity. For example, studies on spinosyn A analogues showed that the 2'-desmethoxy analogues had greater potency than the parent compounds, suggesting that polarity in this region was not well-tolerated. apexbt.com
Macrolide Substitutions: The discovery of spinetoram itself is a product of SAR. The key modifications—saturation of the double bond at the 5,6-position and ethylation of the 3'-hydroxyl group on the rhamnose sugar—were identified through systematic evaluation, including the use of artificial neural networks to predict more active structures. epa.govresearchgate.net
Influence of Substituents: Preliminary SAR analysis of newly synthesized spinetoram derivatives has suggested that the introduction of electron-withdrawing substituents is more likely to yield compounds with high insecticidal activity. researchgate.net Interestingly, the position of these substituents appeared to have little effect on the resulting potency. researchgate.net
The table below presents the insecticidal activity of several D-forosamine replacement analogues of this compound against the third-instar larvae of Plutella xylostella (diamondback moth), demonstrating the impact of structural changes on potency.
| Compound | LC₅₀ (mg/L) | Relative Potency (this compound = 100) |
| This compound | 0.04 | 100 |
| Spinosad | 0.51 | 7.8 |
| Analogue 6a | >100 | <0.04 |
| Analogue 6d | 1.73 | 2.3 |
| Analogue 6g | 0.81 | 5.0 |
| Analogue 6j | 2.12 | 1.9 |
| Analogue 6m | 1.15 | 3.5 |
| Data sourced from Zhang et al., 2018. The study synthesized a variety of D-forosamine replacement analogues, with analogue 6g showing the highest activity among the new compounds, approximately as active as spinosad but significantly less potent than this compound. nih.gov |
These extensive SAR studies have been crucial, confirming that while most modifications to the complex spinosyn structure decrease its activity, a targeted, data-driven approach can successfully yield next-generation insecticides like spinetoram with enhanced performance. researchgate.net
Regulatory Science, Risk Assessment, and Environmental Policy Concerning Spinetoram J
International and National Regulatory Evaluations and Peer Reviews
Assessments by Environmental Protection Agencies (e.g., US EPA)
The United States Environmental Protection Agency (US EPA) has conducted comprehensive evaluations of spinetoram (B1464634), which is a mixture of two active ingredients, spinetoram-J and spinetoram-L. epa.gov For the purpose of ecological risk assessment, the EPA selected spinetoram-J (XDE-175-J) to represent the entire spinetoram mixture due to the very similar physical, chemical, and fate properties of the two components. epa.gov
In its assessments, the EPA has established tolerances for the combined residues of spinetoram components (XDE-175-J, XDE-175-L) and its metabolites (N-demethyl-175-J, and N-formyl-175-J) in or on various agricultural commodities. epa.gov The agency has concluded that based on the proposed uses, the primary concern from spinetoram application is the chronic risk to freshwater invertebrates. epa.gov
The EPA has also evaluated spinetoram for its potential to cause cancer and has classified it as “not likely to be carcinogenic to humans.” epa.gov This classification is based on the lack of evidence of carcinogenicity in studies conducted on rats and mice with the toxicologically similar compound, spinosad. epa.govfederalregister.gov
Evaluations by International Expert Bodies (e.g., Joint FAO/WHO Meeting on Pesticide Residues - JMPR, European Food Safety Authority - EFSA)
The Joint FAO/WHO Meeting on Pesticide Residues (JMPR) has evaluated spinetoram on multiple occasions. In its 2008 evaluation, the JMPR established an Acceptable Daily Intake (ADI) of 0–0.05 mg/kg of body weight. fao.orgfao.org The JMPR also determined that an acute reference dose (ARfD) was unnecessary. fao.org The residue definition for the purpose of estimating dietary intake was defined as the sum of spinetoram (factors J and L) and the N-demethyl and N-formyl metabolites of the major component, spinetoram-J. fao.org The JMPR's evaluations are based on proprietary data submitted for assessment. inchem.org
Human Health Risk Assessments
Aggregate Exposure and Dietary Intake Assessments
The US EPA conducts aggregate exposure assessments for spinetoram, which consider exposures from food, drinking water, and residential uses. epa.gov Since spinetoram and spinosad are considered toxicologically identical, their dietary exposures are aggregated. epa.gov The EPA's chronic dietary risk assessments have utilized the Dietary Exposure Evaluation Model - Food Consumption Intake Database (DEEM-FCID™), which incorporates food consumption data from the USDA's Continuing Surveys of Food Intakes by Individuals (CSFII). epa.gov
For chronic risk, the EPA has concluded that exposure to spinetoram from food and water will utilize a significant portion of the chronic population-adjusted dose (cPAD) for the most exposed population group, children aged 1-2 years old, but remains within acceptable limits. federalregister.govfederalregister.gov Specifically, one assessment indicated that chronic exposure would utilize 64% of the cPAD for this group, while another noted 72%. federalregister.govfederalregister.gov A 2009 assessment showed this value at 95%. federalregister.gov An acute dietary risk assessment was not deemed necessary as no adverse effects attributable to a single oral dose were identified in the toxicological database for either spinetoram or spinosad. epa.govfederalregister.govfederalregister.gov
Short-term aggregate exposure assessments combine chronic dietary exposure (food and water) with short-term residential exposures. federalregister.gov The EPA has concluded that the combined short-term food, water, and residential exposures result in aggregate margins of exposure (MOEs) that are not of concern. federalregister.govfederalregister.govregulations.gov For example, a 2015 assessment reported aggregate MOEs of 220 for children and 1,000 for adults, well above the level of concern which is a MOE of less than 100. federalregister.gov
Considerations for Increased Susceptibility in Vulnerable Populations (e.g., Infants, Children)
The Food Quality Protection Act (FQPA) requires the EPA to give special consideration to the exposure of infants and children to pesticide residues and to ensure a reasonable certainty of no harm. regulations.gov This often involves applying an additional tenfold (10X) safety factor. However, for spinetoram, the EPA has determined that the FQPA safety factor can be reduced to 1X. epa.gov
This decision is based on several factors:
The completeness of the toxicity database for spinetoram, supplemented by the database for the toxicologically equivalent spinosad. epa.gov
The absence of evidence of increased susceptibility of fetuses to in-utero exposure in developmental toxicity studies in rats and rabbits. federalregister.gov
In reproduction studies, offspring toxicity was observed in conjunction with parental toxicity at similar dose levels for both spinetoram and spinosad, indicating no increased susceptibility for pre-natal and/or post-natal toxicity. federalregister.gov
The lack of neurotoxicity observed in acute and subchronic screening studies. epa.gov
Based on these findings, the EPA has concluded that there is a reasonable certainty that no harm will result to infants and children from aggregate exposure to spinetoram residues. federalregister.govfederalregister.govregulations.gov
Environmental Justice Considerations in Risk Assessment
In accordance with Executive Order 12898, "Federal Actions to Address Environmental Justice in Minority Populations and Low-Income Populations," the EPA considers potential environmental justice concerns in its human health risk assessments for pesticides. epa.govregulations.gov As part of this, the EPA evaluates risks to various population subgroups based on their specific food and water consumption patterns and residential activities. epa.gov The agency uses extensive data on food consumption patterns, categorized by age, season, and ethnic group, to inform these assessments. epa.gov
For spinetoram, the EPA has noted that because the substance is persistent in water and can bioaccumulate in fish, the dietary exposure analysis includes residue estimates for fish and shellfish, which can be a significant dietary component for some populations. epa.gov The agency has stated that potential areas of environmental justice concern were considered to the extent possible in the human-health risk assessment for spinetoram. epa.govregulations.gov
Interactive Data Table: US EPA Aggregate Risk Assessment for Spinetoram
| Risk Assessment Type | Population Subgroup | Exposure Sources | Key Finding | Margin of Exposure (MOE) / % cPAD | Level of Concern | Source |
| Acute Aggregate | All | Food and Drinking Water | No acute risk identified | Not Applicable | Not Applicable | federalregister.govfederalregister.gov |
| Chronic Aggregate | Children 1-2 years old | Food and Drinking Water | Highest exposure group | 72% of cPAD | >100% of cPAD | federalregister.govregulations.gov |
| Short-Term Aggregate | Children 1-2 years old | Food, Water, Residential | Not of concern | 200 | <100 | regulations.govgovinfo.gov |
| Short-Term Aggregate | Adults | Food, Water, Residential | Not of concern | 840 | <100 | regulations.gov |
Environmental Risk Assessments and Management Strategies
Environmental risk assessments for spinetoram, with a focus on its major component spinetoram-J, have identified several key areas of concern and have led to the development of strategies to mitigate potential adverse effects on the environment.
The most significant environmental risk identified for spinetoram is the chronic risk to freshwater invertebrates. epa.govregulations.gov These organisms can experience decreased survival, reproduction, and growth when exposed to spinetoram. epa.gov While spinetoram is considered moderately toxic to fish on an acute basis, freshwater invertebrates are significantly more sensitive, particularly to chronic exposure. regulations.gov Risk quotients for chronic exposure of freshwater invertebrates have been found to exceed levels of concern in various modeling scenarios. regulations.govpublications.gc.ca The toxicity of spinetoram's degradation products, such as N-demethyl-XDE-175-J, is also a concern as they can be more toxic than the parent compound. epa.gov
The high toxicity to aquatic invertebrates, coupled with the potential for accumulation in aquatic environments, presents a notable risk. nacwa.orgbacwa.org Modeling has indicated that for freshwater water column and sediment invertebrates, the chronic level of concern could be exceeded in a year or less. regulations.gov
Table 1: Aquatic Ecotoxicity of Spinetoram
| Organism Type | Toxicity Level | Key Findings | Citations |
| Freshwater Invertebrates | High (Chronic) | Decreased survival, reproduction, and growth. Chronic RQs as high as 445. | epa.govregulations.gov |
| Freshwater Fish | Moderate (Acute) | Acute and chronic RQs do not trigger risk concerns. | regulations.gov |
| Estuarine/Marine Invertebrates | Potential Risk | Risk could not be precluded. Modeling suggests chronic LOC exceeded in ~4 years. | epa.govregulations.gov |
| Benthic Invertebrates | Chronic Risk | Reduced emergence and developmental rate. | epa.govpublications.gc.ca |
| Aquatic Plants (non-vascular) | Potential Risk | Reduced cell density in listed species. | epa.gov |
Spinetoram exhibits characteristics that influence its persistence and accumulation in the environment. It has a low solubility in water and a high affinity for binding to soil and sediment, with an average Koc of 8,570 L/kg, indicating low mobility in soil and a low likelihood of leaching into groundwater. epa.gov While stable to hydrolysis at environmental pH levels, spinetoram undergoes rapid photolysis in water, with half-lives of less than a day. epa.gov Biodegradation under aerobic conditions also contributes to its breakdown. epa.gov
However, spinetoram is considered persistent in aquatic ecosystems, which can lead to its accumulation over time. nacwa.orgbacwa.org This persistence, combined with its toxicity to aquatic invertebrates, is a primary driver of the environmental risk concerns. nacwa.orgbacwa.org While there is a potential for bioaccumulation, studies have indicated that spinetoram does not pose a significant acute or chronic risk to birds or mammals through this pathway. epa.gov The bioconcentration factor (BCF) in rainbow trout has been measured at 348. ravensdown.co.nzamazonaws.com
Table 2: Environmental Fate Properties of Spinetoram-J
| Property | Value/Characteristic | Implication | Citations |
| Water Solubility | 11.3 mg/L | Low | epa.gov |
| Soil Adsorption (Koc) | 8,570 L/kg (average) | Low mobility in soil | epa.gov |
| Vapor Pressure | 5.3x10⁻⁵ Pa | Low, volatilization not expected to be significant | epa.gov |
| Aqueous Photodegradation Half-life | < 1 day | Rapid degradation in water with light exposure | epa.gov |
| Aerobic Biodegradation Half-life | A few days to a few weeks | Contributes to degradation | epa.gov |
| Anaerobic Stability | Stable | Persistent under anaerobic conditions | epa.gov |
Run-off from agricultural fields is a recognized pathway for spinetoram to enter aquatic environments. epa.govucanr.edu The high affinity of spinetoram for soil and sediment means it can be transported with eroded soil particles during rain events. ucanr.edu
A significant area of concern that has been highlighted is the "down-the-drain" pathway resulting from indoor uses, particularly spot-on flea treatments for pets. nacwa.orgbacwa.org These treatments can be washed off and enter the sewer system, and publicly owned treatment works (POTWs) are not specifically designed to remove such pesticides from wastewater. nacwa.orgbacwa.org This can lead to the discharge of the pesticide into receiving waters, posing a risk to aquatic life. nacwa.orgbacwa.org Studies on similar products have shown that the active ingredients can be transferred to indoor surfaces and clothing, and subsequently washed into the sewer system. nacwa.org Regulatory bodies have been urged to evaluate these indoor use pathways more thoroughly in their risk assessments. nacwa.orgbacwa.orgbacwa.org
To address the identified environmental risks, several risk mitigation strategies have been developed and implemented. These often take the form of specific instructions and restrictions on product labels. publications.gc.cagreenbook.net
For agricultural uses, these measures include:
Buffer Zones: Establishing no-spray buffer zones around water bodies to minimize spray drift. publications.gc.ca
Resistance Management: Avoiding the use of spinetoram on consecutive generations of insects to delay the development of resistance. epa.govsumitomo-chem.co.jp This includes rotating with insecticides that have a different mode of action. sumitomo-chem.co.jp
Label Advisories: Including statements on product labels that warn users of the potential risks to aquatic invertebrates and other non-target organisms. publications.gc.capublications.gc.cagreenbook.net
For "down-the-drain" pathways, the primary strategy is to conduct more comprehensive risk assessments that account for these sources to inform potential future mitigation measures. nacwa.orgbacwa.org
Assessment of Run-off and "Down-the-Drain" Pathways from Various Uses (e.g., Pet Spot-on Treatments)
Regulatory Classification and Labeling of Spinetoram as a Reduced Risk Pesticide
In 2007, the U.S. Environmental Protection Agency (EPA) classified spinetoram as a "reduced risk" pesticide. researchgate.net This designation was granted because it was found to be less toxic to mammals, birds, and fish compared to organophosphate and carbamate (B1207046) alternatives. epa.gov This classification acknowledges a more favorable profile for human health and certain non-target organisms. researchgate.net
Despite this classification, the EPA also recognized potential concerns regarding its persistence in aquatic environments and its chronic toxicity to invertebrates. epa.gov Therefore, the "reduced risk" status does not eliminate the need for careful risk management.
Product labels for spinetoram-containing products reflect these dual considerations. They include specific instructions for use, such as application rates and methods, to maximize efficacy while minimizing environmental exposure. agrian.com The labels also carry precautionary statements and risk-reduction measures, such as warnings about its toxicity to aquatic invertebrates and bees, and requirements for buffer zones. publications.gc.capublications.gc.cagreenbook.net
Q & A
Q. How can I design field studies to assess this compound’s long-term ecological impact?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
